2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide

Description

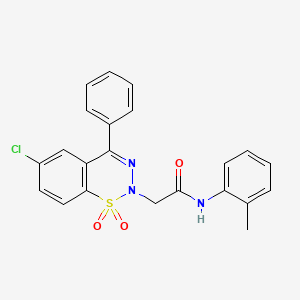

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide features a 1,2,3-benzothiadiazine core with a 1,1-dioxide modification, a 6-chloro substituent, and a 4-phenyl group. The acetamide moiety is linked to a 2-methylphenyl ring.

Properties

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S/c1-15-7-5-6-10-19(15)24-21(27)14-26-25-22(16-8-3-2-4-9-16)18-13-17(23)11-12-20(18)30(26,28)29/h2-13H,14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPCYINMNMJAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized by reacting a suitable sulfonamide with a chlorinated aromatic compound under acidic conditions. This step often requires the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Introduction of the Phenyl and Chloro Groups: The phenyl and chloro groups can be introduced through electrophilic aromatic substitution reactions. This involves the use of reagents such as chlorobenzene and a suitable catalyst like aluminum chloride.

Acetamide Formation: The final step involves the acylation of the benzothiadiazine derivative with 2-methylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfone group to a sulfide.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where benzothiadiazine derivatives have shown efficacy.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural variations among the target compound and analogs:

Key Findings and Implications

Core Heterocycle: The 1,2,3-benzothiadiazine core in the target compound and ’s analog is distinct from the benzothiazole cores in and . The 1,1-dioxido group increases polarity and may enhance solubility compared to non-sulfonated analogs . Benzothiazole derivatives () are well-documented for antimicrobial and anticancer activities, suggesting the benzothiadiazine core in the target compound could offer novel mechanisms of action .

Substituent Effects :

- Chlorine Position : The 6-Cl substituent in the target compound contrasts with 4-Cl in the benzothiazole analog (). Chlorine’s electron-withdrawing effects may stabilize the heterocycle and influence target binding .

- Aryl Groups : The 2-methylphenyl acetamide in the target compound vs. 2,4-dimethylphenyl () or 3-chloro-2-methylphenyl () alters steric bulk and electronic interactions. For example, fluorine in ’s 2-fluorophenyl may improve metabolic stability .

Ethoxy () and methoxy () groups in analogs enhance hydrophilicity, which could be advantageous for formulations requiring aqueous solubility .

Research Findings and Data

Physicochemical Properties

- Solubility: The 1,1-dioxido group in the target compound likely increases water solubility compared to non-sulfonated benzothiadiazines. Ethoxy or methoxy substituents () further improve this trait .

- Crystallinity: highlights ethanol as a solvent for crystallization of acetamide derivatives, suggesting analogous methods for the target compound .

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a benzothiadiazine core and halogen substitutions. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

- Molecular Formula : C22H18ClN3O3S

- Molecular Weight : 457.9 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities. The specific biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential efficacy against bacterial and fungal strains. |

| Anticancer | Induces apoptosis in cancer cell lines through specific signaling pathways. |

| Anti-inflammatory | Modulates inflammatory responses by inhibiting pro-inflammatory cytokines. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

The mechanism of action for this compound involves several pathways:

- Binding to Enzymes : The compound may inhibit or modulate the activity of enzymes critical for various biological processes.

- Interacting with Receptors : It can bind to cellular receptors, altering signal transduction pathways that regulate cellular functions.

- Disrupting Cellular Functions : The compound may interfere with DNA replication and protein synthesis, leading to cell cycle arrest or apoptosis in cancer cells.

Antimicrobial Activity

In a study focused on the antimicrobial properties of benzothiadiazine derivatives, 2-(6-chloro-1,1-dioxido-4-phenyl) derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL .

Anticancer Efficacy

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in human breast cancer cell lines (MCF7) through the activation of caspase pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death . The IC50 value was reported to be approximately 25 µM.

Anti-inflammatory Effects

Research has shown that the compound exhibits anti-inflammatory effects by downregulating TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-induced macrophages. This suggests its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.